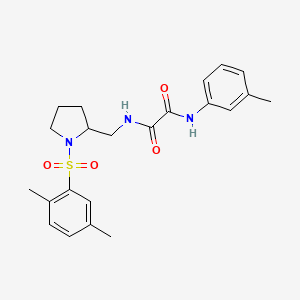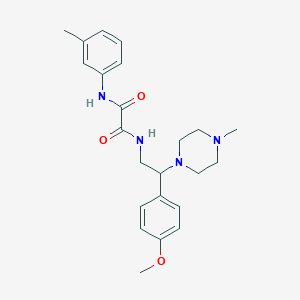![molecular formula C20H23N3O2 B2427436 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706026-79-0](/img/structure/B2427436.png)
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a cyclohexene ring, a quinoxaline moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through cyclization reactions involving alkenes and dienes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as Olaquindox, Echinomycin, and Carbadox share the quinoxaline moiety and have similar biological activities.
Piperidine Derivatives: Compounds like Risperidone and Haloperidol feature the piperidine ring and are used in psychiatric medicine.
Uniqueness
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline is unique due to the combination of the cyclohexene, quinoxaline, and piperidine moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-19-14-21-17-8-4-5-9-18(17)22-19/h1-2,4-5,8-9,14-16H,3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZTVMKZNLVUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2427354.png)
![2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2427355.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2427359.png)


![1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2427366.png)

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)
![3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2427370.png)

![3-(9H-carbazol-9-yl)-N'-[(1Z)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2427373.png)

